Cas no 1694932-04-1 (2-(but-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid)

2-(But-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a carboxylic acid functional group and an alkyne-substituted amine moiety. This compound is of interest in synthetic organic chemistry and medicinal chemistry due to its versatile reactivity, enabling further functionalization via click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or amide coupling. The methyl group at the 6-position enhances steric and electronic stability, while the carboxylic acid group allows for conjugation or salt formation. Its structural features make it a potential intermediate for pharmaceuticals, agrochemicals, or materials science applications, particularly in the design of heterocyclic scaffolds with tailored properties.
2-(but-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid structure
1694932-04-1 structure
Product name:2-(but-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid
CAS No:1694932-04-1
MF:C10H11N3O2
MW:205.213241815567
CID:5906852
PubChem ID:107554480

2-(but-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(But-3-yn-2-ylamino)-6-methylpyrimidine-4-carboxylic acid
    • 4-Pyrimidinecarboxylic acid, 6-methyl-2-[(1-methyl-2-propyn-1-yl)amino]-
    • 2-(but-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid
    • 2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
    • 1694932-04-1
    • 2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylicacid
    • EN300-1450048
    • Inchi: 1S/C10H11N3O2/c1-4-6(2)11-10-12-7(3)5-8(13-10)9(14)15/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13)
    • InChI Key: PQKOUWOHURRDHR-UHFFFAOYSA-N
    • SMILES: C1(NC(C)C#C)=NC(C)=CC(C(O)=O)=N1

Computed Properties

  • Exact Mass: 205.085126602g/mol
  • Monoisotopic Mass: 205.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.1Ų
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.300±0.06 g/cm3(Predicted)
  • Boiling Point: 403.6±55.0 °C(Predicted)
  • pka: 1.54±0.10(Predicted)

2-(but-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1450048-100mg
2-[(but-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
1694932-04-1
100mg
$867.0 2023-09-29
Enamine
EN300-1450048-2500mg
2-[(but-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
1694932-04-1
2500mg
$1931.0 2023-09-29
Enamine
EN300-1450048-1.0g
2-[(but-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
1694932-04-1
1g
$0.0 2023-06-06
Enamine
EN300-1450048-250mg
2-[(but-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
1694932-04-1
250mg
$906.0 2023-09-29
Enamine
EN300-1450048-10000mg
2-[(but-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
1694932-04-1
10000mg
$4236.0 2023-09-29
Enamine
EN300-1450048-1000mg
2-[(but-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
1694932-04-1
1000mg
$986.0 2023-09-29
Enamine
EN300-1450048-500mg
2-[(but-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
1694932-04-1
500mg
$946.0 2023-09-29
Enamine
EN300-1450048-5000mg
2-[(but-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
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5000mg
$2858.0 2023-09-29
Enamine
EN300-1450048-50mg
2-[(but-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid
1694932-04-1
50mg
$827.0 2023-09-29

Additional information on 2-(but-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid

2-(But-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic Acid: A Comprehensive Overview

The compound 2-(but-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid (CAS No. 1694932-04-1) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pyrimidine ring system with an amino group substituted at the 2-position and a methyl group at the 6-position, along with a carboxylic acid moiety at the 4-position. The presence of the butynyl group further adds complexity to its structure, making it a valuable subject for both theoretical and experimental studies.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for synthesizing 2-(but-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid. One notable approach involves the use of microwave-assisted synthesis, which not only enhances reaction efficiency but also minimizes the formation of byproducts. This method has been particularly effective in constructing the pyrimidine core, a critical step in the synthesis of this compound. The incorporation of the butynyl group has also been optimized through catalytic cross-coupling reactions, ensuring high yields and purity.

The structural uniqueness of 2-(but-3-yn-2-yl)amino-6-methylpyrimidine-4-carboxylic acid endows it with intriguing properties that make it a promising candidate for various applications. For instance, its pyrimidine ring system is known to exhibit significant biological activity, particularly in modulating enzyme function and receptor interactions. Recent studies have demonstrated that this compound exhibits potent inhibitory effects on certain kinases, making it a potential lead molecule for drug development.

In addition to its biological relevance, 2-(but-3-yne...) has also found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in designing novel catalysts for organic transformations. Furthermore, the presence of the carboxylic acid group allows for easy functionalization, enabling the creation of hybrid materials with tailored properties.

The synthesis and characterization of 2-(but...) have been extensively documented in recent scientific literature. Researchers have employed advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. These studies have also highlighted the importance of stereochemistry in determining the compound's properties, particularly in its biological interactions.

From an environmental standpoint, 2-(but...) has been shown to exhibit biodegradability under specific conditions, which is a crucial factor for its sustainable use in industrial applications. Efforts are currently underway to optimize its production processes to minimize waste and energy consumption.

In conclusion, 2-(but...) is a multifaceted compound with immense potential across diverse fields. Its unique structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a key player in future research and development endeavors.

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